An In-depth Technical Guide to 4-Vinylphenol: Properties, Protocols, and Biological Pathways
An In-depth Technical Guide to 4-Vinylphenol: Properties, Protocols, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties and characteristics of 4-vinylphenol (4-VP), a versatile aromatic compound with significant applications in polymer chemistry, flavor science, and increasingly, in biomedical research. This document details its fundamental properties, experimental protocols for its synthesis and analysis, and its interactions with key biological signaling pathways.
Core Properties and Characteristics
4-Vinylphenol, systematically named 4-ethenylphenol, is an organic compound that presents as a white to pale yellow solid.[1] It is recognized for its characteristic phenolic and medicinal odor.[2] Its bifunctional nature, possessing both a reactive vinyl group and a phenolic hydroxyl group, makes it a valuable monomer for polymerization and a precursor in various chemical syntheses.
The fundamental physical and chemical properties of 4-vinylphenol are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Reference(s) |
| IUPAC Name | 4-Ethenylphenol | [3] |
| Synonyms | p-Vinylphenol, 4-Hydroxystyrene, p-Hydroxystyrene | [3] |
| CAS Number | 2628-17-3 | [3] |
| Molecular Formula | C₈H₈O | [3] |
| Molecular Weight | 120.15 g/mol | [3] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 73 °C | [2] |
| Boiling Point | 228.85 °C (estimate) | [2] |
| Density | 1.04 g/cm³ | [2] |
| Solubility | Slightly miscible in water; Soluble in ethanol, acetone, DMSO | [2] |
| pKa | 9.95 ± 0.26 (Predicted) | [2] |
| LogP | 2.3 at 25°C | [2] |
| Stability | Light sensitive; susceptible to polymerization | [2] |
The structural elucidation of 4-vinylphenol is supported by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented below.
Table 1.2.1: ¹H NMR Spectroscopic Data for 4-Vinylphenol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.3 (approx.) | Singlet | 1H | -OH |
| 7.2 - 7.4 | Multiplet | 2H | Aromatic CH (H-2, H-6) |
| 6.7 - 6.9 | Multiplet | 2H | Aromatic CH (H-3, H-5) |
| 6.6 - 6.7 | Multiplet | 1H | Vinylic CH |
| 5.5 - 5.6 | Multiplet | 1H | Vinylic CH₂ (trans) |
| 5.0 - 5.1 | Multiplet | 1H | Vinylic CH₂ (cis) |
Note: Chemical shifts can vary depending on the solvent used.
Table 1.2.2: ¹³C NMR Spectroscopic Data for 4-Vinylphenol
| Chemical Shift (ppm) | Assignment |
| 155 - 156 | C-OH (C-4) |
| 136 - 137 | Vinylic CH |
| 130 - 131 | Aromatic C (C-1) |
| 127 - 128 | Aromatic CH (C-2, C-6) |
| 115 - 116 | Aromatic CH (C-3, C-5) |
| 110 - 111 | Vinylic CH₂ |
Note: Chemical shifts can vary depending on the solvent used.[4]
Table 1.2.3: IR Spectroscopic Data for 4-Vinylphenol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | =C-H stretch (aromatic/vinylic) |
| 1630 - 1600 | Medium | C=C stretch (aromatic/vinylic) |
| 1510 - 1475 | Strong | C=C stretch (aromatic ring) |
| 995 and 922 | Strong | =C-H bend (vinylic out-of-plane) |
Note: Peak positions and intensities can be influenced by the sampling method.[5]
Table 1.2.4: Mass Spectrometry Data for 4-Vinylphenol
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |
| 120 | 100 | [M]⁺ (Molecular ion) |
| 119 | ~95 | [M-H]⁺ |
| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | ~20 | [C₅H₅]⁺ |
Note: Fragmentation patterns can vary with ionization energy and instrumentation.[3]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 4-vinylphenol are crucial for reproducible research.
Two common methods for the synthesis of 4-vinylphenol are the dehydrogenation of 4-ethylphenol and the decarboxylation of p-hydroxycinnamic acid.
Protocol 2.1.1: Synthesis via Dehydrogenation of 4-Ethylphenol
This industrial method involves the gas-phase dehydrogenation of 4-ethylphenol over a metal oxide catalyst.
-
Catalyst Bed Preparation: Pack a quartz tube reactor with an iron oxide-based catalyst.
-
Reactant Preparation: Prepare a feed stream consisting of 4-ethylphenol, steam, and an aromatic hydrocarbon diluent.
-
Reaction Conditions: Heat the reactor to a temperature of 550-600 °C. Pass the reactant stream through the catalyst bed at a pressure of 0.1 MPa.[6]
-
Product Collection: Condense the reactor effluent.
-
Extraction: Extract the condensed liquid with an aqueous alkali solution at 30 °C to separate the more acidic 4-vinylphenol from the unreacted 4-ethylphenol.[6]
-
Purification: The resulting alkaline solution containing the 4-vinylphenolate is then neutralized to precipitate 4-vinylphenol, which can be further purified by recrystallization or sublimation.
Protocol 2.1.2: Synthesis via Decarboxylation of p-Hydroxycinnamic Acid
This laboratory-scale synthesis offers a convenient route from a readily available starting material.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-hydroxycinnamic acid (e.g., 9.85 g, 60 mmol).
-
Solvent and Inhibitor: Add N,N-dimethylformamide (DMF, 20 mL) as the solvent and a polymerization inhibitor such as p-methoxyphenol (e.g., 0.12 g, 1 mmol).[6]
-
Heating: Immerse the flask in an oil bath preheated to 150 °C and stir the mixture.[6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically around 4 hours).[6]
-
Work-up: After completion, cool the reaction mixture and dilute it with toluene (50 g). Wash the organic layer with water (2 x 25 g).
-
Isolation: Separate the organic layer and remove the solvent under reduced pressure to yield crude 4-vinylphenol as a solid.[6]
Crude 4-vinylphenol can be purified by recrystallization to obtain a product of high purity.
-
Solvent Selection: Choose a suitable solvent system. A common choice is a mixture of a solvent in which 4-vinylphenol is soluble (e.g., dichloromethane) and a non-solvent in which it is insoluble (e.g., hexane).
-
Dissolution: Dissolve the crude 4-vinylphenol in a minimal amount of the hot solvent (e.g., dichloromethane).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add the non-solvent (e.g., hexane) to the hot solution until turbidity persists. Then, add a few drops of the hot solvent to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7][8]
-
Washing: Wash the collected crystals with a small amount of the cold non-solvent (hexane) to remove any adhering impurities.[7]
-
Drying: Dry the purified crystals under vacuum.
GC-MS is a powerful technique for the identification and quantification of 4-vinylphenol in various matrices, such as biological samples or wine.
-
Sample Preparation (e.g., from a liquid matrix):
-
To 10 mL of the sample in a 20 mL vial, add an internal standard (e.g., 4-tert-butylphenol-d13 solution).
-
Add approximately 2 g of NaCl to facilitate the extraction into the headspace.
-
-
Extraction: Employ headspace solid-phase microextraction (SPME) for the extraction of volatile phenols.
-
GC-MS Conditions:
-
GC Column: Use a suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Operate in splitless mode at a temperature of approximately 250 °C.
-
Oven Program: A typical temperature program starts at around 40-60 °C, holds for a few minutes, then ramps up to 220-250 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
MS Detector: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used, monitoring the characteristic ions of 4-vinylphenol (m/z 120, 119, 91).
-
Biological Signaling Pathways
Recent research has highlighted the potential of 4-vinylphenol as a bioactive molecule, particularly in the context of cancer research. It has been shown to exert anti-cancer effects by modulating several key signaling pathways.
4-Vinylphenol has been demonstrated to inhibit metastasis and cancer stemness in breast cancer stem-like cells. Its anti-cancer activities are thought to be mediated through the inhibition of the β-catenin, Epidermal Growth Factor Receptor (EGFR), and PI3K/Akt signaling pathways.
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1), leading to its ubiquitination and proteasomal degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. 4-Vinylphenol is proposed to interfere with this pathway, leading to a reduction in β-catenin-mediated transcription.
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. Aberrant EGFR signaling is a common driver of tumorigenesis. 4-Vinylphenol has been shown to inhibit EGFR signaling, thereby suppressing cancer cell proliferation.
The PI3K/Akt pathway is a central signaling node that regulates cell survival, growth, and metabolism. It is activated by various growth factor receptors, including EGFR. Activated PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. 4-Vinylphenol's interference with this pathway contributes to its pro-apoptotic effects in cancer cells.
Conclusion
4-Vinylphenol is a compound of significant interest due to its versatile chemical reactivity and emerging biological activities. This guide has provided a detailed overview of its fundamental properties, offering a valuable resource for researchers in chemistry and the life sciences. The outlined experimental protocols for synthesis, purification, and analysis serve as a practical foundation for further investigation. Furthermore, the elucidation of its inhibitory effects on key cancer-related signaling pathways, such as Wnt/β-catenin, EGFR, and PI3K/Akt, opens promising avenues for its exploration in drug development and cancer therapy. A thorough understanding of these core characteristics is essential for harnessing the full potential of 4-vinylphenol in both material and biomedical applications.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Vinylphenol | C8H8O | CID 62453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recrystallization [sites.pitt.edu]
- 8. chem.ualberta.ca [chem.ualberta.ca]







